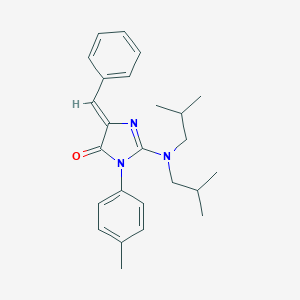
1-(4-Methylphenyl)-2-(diisobutylamino)-4-benzylidene-2-imidazoline-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-2-(diisobutylamino)-4-benzylidene-2-imidazoline-5-one, commonly known as CL-316,243, is a synthetic compound that belongs to the class of imidazoline compounds. It is a potent and selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. CL-316,243 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders.
Applications De Recherche Scientifique
CL-316,243 has been extensively studied for its potential therapeutic applications in obesity, diabetes, and metabolic disorders. It has been shown to increase energy expenditure and decrease food intake in animal models, making it a promising candidate for the treatment of obesity. CL-316,243 has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting its potential use in the treatment of type 2 diabetes. In addition, CL-316,243 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the prevention of cardiovascular disease.
Mécanisme D'action
CL-316,243 is a selective agonist of the beta-3 adrenergic receptor, which is primarily expressed in adipose tissue. Activation of the beta-3 adrenergic receptor leads to the activation of the enzyme adenylate cyclase, which converts ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of protein kinase A (PKA), which in turn leads to the phosphorylation of several target proteins. The net effect of beta-3 adrenergic receptor activation is the stimulation of lipolysis and thermogenesis in adipose tissue, which leads to increased energy expenditure and decreased food intake.
Biochemical and physiological effects:
CL-316,243 has been shown to increase energy expenditure and decrease food intake in animal models. It has also been shown to improve glucose tolerance and insulin sensitivity. In addition, CL-316,243 has been shown to have anti-inflammatory and anti-atherosclerotic effects. These effects are primarily mediated through the activation of the beta-3 adrenergic receptor and the subsequent stimulation of lipolysis and thermogenesis in adipose tissue.
Avantages Et Limitations Des Expériences En Laboratoire
CL-316,243 has several advantages for lab experiments. It is a potent and selective agonist of the beta-3 adrenergic receptor, which allows for specific activation of this receptor in animal models. It has also been extensively studied in animal models, making it a well-characterized compound for research purposes. However, there are also limitations to the use of CL-316,243 in lab experiments. It has a short half-life in vivo, which may limit its effectiveness in long-term studies. In addition, its effects may be influenced by factors such as diet and exercise, which may complicate interpretation of results.
Orientations Futures
There are several future directions for research on CL-316,243. One area of interest is the potential use of CL-316,243 in the treatment of obesity and metabolic disorders in humans. Clinical trials are needed to determine the safety and efficacy of CL-316,243 in humans. Another area of interest is the development of more potent and selective agonists of the beta-3 adrenergic receptor. These compounds may have improved therapeutic potential and fewer side effects compared to CL-316,243. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of CL-316,243 on energy metabolism and glucose homeostasis. This may lead to the development of new therapeutic targets for the treatment of obesity, diabetes, and metabolic disorders.
Méthodes De Synthèse
CL-316,243 can be synthesized using a multistep process starting from 4-methylbenzaldehyde. The first step involves the condensation of 4-methylbenzaldehyde with diisobutylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to obtain the amine intermediate. The amine is further reacted with benzaldehyde in the presence of acetic acid to form the final product, CL-316,243.
Propriétés
Formule moléculaire |
C25H31N3O |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-2-[bis(2-methylpropyl)amino]-3-(4-methylphenyl)imidazol-4-one |
InChI |
InChI=1S/C25H31N3O/c1-18(2)16-27(17-19(3)4)25-26-23(15-21-9-7-6-8-10-21)24(29)28(25)22-13-11-20(5)12-14-22/h6-15,18-19H,16-17H2,1-5H3/b23-15- |
Clé InChI |
SFDBPSKBXUHISD-HAHDFKILSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/N=C2N(CC(C)C)CC(C)C |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(CC(C)C)CC(C)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)N=C2N(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-2-isopropyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295837.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295852.png)
![6-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295853.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)